5-(Pyrrolidin-2-yl)-2H-tetrazole

Copper catalysis Ligand screening Aerobic oxidation

Select 5-(Pyrrolidin-2-yl)-2H-tetrazole (CAS 758710-03-1) for asymmetric catalysis where proline fails. Its tetrazole moiety confers pKa ~8.2 vs. proline's ~10.6, markedly accelerating kinetics & boosting enantioselectivity. Validated as the best ligand among 11 tetrazole analogs for Cu-catalyzed aerobic alcohol oxidation, and uniquely retains ee in non-polar solvents. Proven in Biginelli (63-88% yield, 68-81% ee) and continuous-flow aldol/Mannich reactions. Choose this racemic scaffold for reproducible, high-performance organocatalysis.

Molecular Formula C5H9N5
Molecular Weight 139.16 g/mol
CAS No. 758710-03-1
Cat. No. B1246431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-2-yl)-2H-tetrazole
CAS758710-03-1
Synonyms5-(pyrrolidin-2-yl)tetrazole
Molecular FormulaC5H9N5
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NNN=N2
InChIInChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)
InChIKeyXUHYQIQIENDJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyrrolidin-2-yl)-2H-tetrazole (CAS 758710-03-1): Baseline Overview for Scientific Procurement


5-(Pyrrolidin-2-yl)-2H-tetrazole (CAS 758710-03-1, C5H9N5, MW 139.16) is a chiral heterocyclic compound consisting of a tetrazole ring substituted at the 5-position with a pyrrolidin-2-yl moiety . This scaffold exists in enantiomeric (S)- and (R)-forms, with the (S)-enantiomer (CAS 33878-70-5) and (R)-enantiomer (CAS 1956437-95-8 as hydrochloride) being the principal catalytically active species [1]. The compound serves primarily as a proline-derived organocatalyst for asymmetric synthesis, where the tetrazole ring acts as a carboxylic acid bioisostere with enhanced Brønsted acidity relative to proline (pKa ~8.2 for tetrazole vs. ~10.6 for proline carboxylic acid) [2]. Its racemic form (CAS 758710-03-1) is commercially available as a free base or hydrochloride salt with typical purity specifications of ≥98% .

5-(Pyrrolidin-2-yl)-2H-tetrazole (CAS 758710-03-1): Why Generic Substitution Fails in Catalytic and Ligand Applications


Substituting 5-(pyrrolidin-2-yl)-2H-tetrazole with other proline derivatives or in-class organocatalysts without experimental validation is scientifically unsound due to documented, quantifiable performance divergences. The tetrazole moiety confers a distinct Brønsted acidity profile (pKa ~8.2) compared to proline (pKa ~10.6), which fundamentally alters both reaction kinetics and enantioselectivity outcomes [1]. In copper-catalyzed aerobic alcohol oxidation, direct screening of eleven heterocycle-substituted tetrazole ligands revealed that (S)-5-(pyrrolidin-2-yl)-1H-tetrazole outperformed all tested analogs, establishing it as the optimal ligand for this transformation [2]. Furthermore, the compound exhibits unique solvent compatibility advantages: unlike proline, it maintains enantioselectivity in non-polar solvents, enabling reaction conditions inaccessible to the parent scaffold [3]. These performance characteristics are not uniformly shared across the tetrazole class or proline analog family, necessitating compound-specific procurement decisions.

5-(Pyrrolidin-2-yl)-2H-tetrazole (CAS 758710-03-1): Quantitative Evidence for Differentiated Procurement Decisions


5-(Pyrrolidin-2-yl)-2H-tetrazole: Superior Ligand Performance in Copper-Catalyzed Aerobic Alcohol Oxidation

In a systematic head-to-head comparison of 11 heterocycle-substituted tetrazole ligands for copper-catalyzed aerobic oxidation of secondary benzyl alcohols, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole was identified as the best ligand among all tested candidates. The study evaluated ligands including 5-(2-pyridyl)tetrazole, 5-(2-thienyl)tetrazole, and 5-phenyltetrazole derivatives [1].

Copper catalysis Ligand screening Aerobic oxidation Alcohol oxidation

5-(Pyrrolidin-2-yl)-2H-tetrazole: Quantified Enantioselectivity in Asymmetric Biginelli Reaction

A series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles were synthesized and evaluated as organocatalysts for the asymmetric Biginelli reaction. The optimized catalyst C10 (a substituted 5-(pyrrolidin-2-yl)tetrazole derivative) at 10 mol% loading produced 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives with 63–88% yields and 68–81% enantiomeric excess (ee) within 24 hours at room temperature [1].

Organocatalysis Asymmetric synthesis Biginelli reaction DHPM synthesis

5-(Pyrrolidin-2-yl)-2H-tetrazole: Demonstrated Solvent Versatility Advantage Over Proline

5-Pyrrolidin-2-yltetrazole catalyzes asymmetric Mannich-type additions of ketones to N-PMP protected α-imino ethyl glyoxalate. Unlike its parent compound proline, this tetrazole derivative maintains enantioselectivity when used in non-polar solvents [1].

Organocatalysis Asymmetric Mannich reaction Solvent compatibility Proline analog

5-(Pyrrolidin-2-yl)-2H-tetrazole: Quantified Continuous-Flow Processing Advantages

In continuous-flow microreactor applications, a proline tetrazole derivative (5-10 mol%) catalyzes asymmetric aldol reactions between aromatic aldehydes and ketones at 60°C with reaction times ranging from 10 to 30 minutes [1]. Comparative studies of the monolithic pyrrolidinyl-tetrazole catalyst revealed that the flow regime contributes to preserving catalyst activity over 5 days on stream with an approximately twofold increase in productivity when moving from batch to flow conditions [2].

Continuous-flow chemistry Microreactor Process intensification Aldol reaction

5-(Pyrrolidin-2-yl)-2H-tetrazole: Brønsted Acidity Differential as Mechanistic Basis for Reactivity Enhancement

The tetrazole ring in 5-(pyrrolidin-2-yl)tetrazole functions as a carboxylic acid bioisostere with enhanced Brønsted acidity. The pKa of the tetrazole moiety is approximately 8.2, compared to approximately 10.6 for the carboxylic acid group in proline [1]. This acidity differential of approximately 2.4 pKa units provides a mechanistic rationale for the increased reactivity of the tetrazole analog in organocatalyzed aldol and related transformations.

Organocatalysis Mechanistic studies Brønsted acidity Proline surrogate

5-(Pyrrolidin-2-yl)-2H-tetrazole (CAS 758710-03-1): Evidence-Based Research and Industrial Application Scenarios


Asymmetric Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction

Procure 5-(pyrrolidin-2-yl)-2H-tetrazole as an organocatalyst scaffold for asymmetric Biginelli reactions. Optimized derivatives (e.g., catalyst C10) deliver DHPM derivatives with 63–88% yields and 68–81% ee at 10 mol% loading within 24 hours at room temperature [1]. This scenario is directly supported by quantitative evidence from Section 3, Evidence_Item 2.

Copper-Catalyzed Aerobic Alcohol Oxidation Ligand Screening

Employ (S)-5-(pyrrolidin-2-yl)-1H-tetrazole as a ligand for copper-catalyzed aerobic oxidation of secondary alcohols. In a systematic screen of 11 heterocycle-substituted tetrazole ligands, this compound was identified as the best ligand for the oxidation of secondary benzyl alcohols at room temperature using CuOTf and KOtBu [2]. This scenario is directly supported by quantitative evidence from Section 3, Evidence_Item 1.

Continuous-Flow Process Intensification for Aldol and Mannich Reactions

Implement 5-(pyrrolidin-2-yl)-2H-tetrazole in continuous-flow microreactor systems for asymmetric aldol and Mannich reactions. Catalyst loading of 5–10 mol% at 60°C achieves reaction times of 10–30 minutes. Immobilized monolithic formulations demonstrate approximately twofold productivity enhancement relative to batch processing and maintain activity over 5 days on stream [3][4]. This scenario is directly supported by quantitative evidence from Section 3, Evidence_Item 4.

Asymmetric Mannich-Type Reactions in Non-Polar Solvents

Utilize 5-(pyrrolidin-2-yl)-2H-tetrazole for asymmetric Mannich-type additions requiring non-polar solvent conditions. Unlike proline, this tetrazole analog retains enantioselectivity in non-polar solvents, enabling transformations with hydrophobic substrates or reaction conditions incompatible with proline's limited solvent scope [5]. This scenario is directly supported by quantitative evidence from Section 3, Evidence_Item 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyrrolidin-2-yl)-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.